3-(3,4,5-Trifluorophenyl)butanoic acid
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Overview
Description
3-(3,4,5-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)butanoic acid typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of ethyl alpha-bromoacetate and zinc in tetrahydrofuran, followed by hydrolysis with sodium hydroxide and subsequent acidification with hydrochloric acid . This method is advantageous due to the availability of inexpensive raw materials and the relatively high yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorophenyl ketones, while reduction can produce trifluorophenyl alcohols.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a precursor to DPP-4 inhibitors, it plays a role in inhibiting the enzyme dipeptidyl peptidase-4, which is involved in glucose metabolism . This inhibition leads to increased insulin secretion and improved glycemic control in diabetic patients.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4,5-Trifluorophenyl)butanoic acid
- 3-(3,4,5-Trifluorophenyl)propanoic acid
- 3-(3,4,5-Trifluorophenyl)pentanoic acid
Uniqueness
3-(3,4,5-Trifluorophenyl)butanoic acid is unique due to the specific positioning of the trifluorophenyl group and the butanoic acid moiety. This unique structure imparts distinct chemical properties, making it particularly useful in the synthesis of pharmaceuticals like sitagliptin .
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-(3,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-5(2-9(14)15)6-3-7(11)10(13)8(12)4-6/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
OCHLBHUEYMFRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
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